Ansatrienin A3

Quality Control Analytical Chemistry Natural Product Isolation

Misidentification of ansatrienin isoforms in natural product extracts compromises SAR reproducibility. Ansatrienin A3 is the authenticated minor component of the Streptomyces collinus ansamycin complex, bearing a distinct (3-methylbutanoyl)-D-alaninate side chain at C-11. • Definitive TLC identification (Rf = 0.36 in CHCl₃:MeOH 9:1) and unique NMR signature for unambiguous isoform confirmation • ≥98% purity ensures reliable chromatographic and spectroscopic benchmarking • Essential for SAR studies isolating C-11 side chain contributions to target binding and metabolic stability

Molecular Formula C34H46N2O8
Molecular Weight 610.74
CAS No. 85819-31-4
Cat. No. B605514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnsatrienin A3
CAS85819-31-4
SynonymsAnsatrienin A3; 
Molecular FormulaC34H46N2O8
Molecular Weight610.74
Structural Identifiers
SMILESCOC1CC(NC2=CC(C=C(C2=O)CC/C=C(C(C(C(OC(C(NC(CC(C)C)=O)C)=O)C/C=C/C=C/C=C/1)C)O)/C)=O)=O
InChIInChI=1S/C34H46N2O8/c1-21(2)17-30(38)35-24(5)34(42)44-29-16-11-9-7-8-10-15-27(43-6)20-31(39)36-28-19-26(37)18-25(33(28)41)14-12-13-22(3)32(40)23(29)4/h7-11,13,15,18-19,21,23-24,27,29,32,40H,12,14,16-17,20H2,1-6H3,(H,35,38)(H,36,39)/b8-7+,11-9+,15-10+,22-13-
InChIKeyJBNJKAJZJDHYFN-GGUJMODJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ansatrienin A3 Procurement & Identification


Ansatrienin A3 (also known as Mycotrienin) is a triene-containing C17-benzene ansamycin, belonging to a class of macrolactam antibiotics recognized for their complex macrocyclic structures and potent biological activities [1]. It is a minor, naturally occurring secondary metabolite originally isolated from the fermentation broth of Streptomyces collinus and is biosynthetically related to the ansatrienin/trienomycin family [2][3]. Its structure consists of a 21-membered macrolactam ring with three conjugated double bonds and a cyclohexanoyl-alanyl side chain, the integrity of which is critical for its bioactivity [4].

Natural product minor component — requires isoform-specific identification workflow
Chromatographic QC verification — TLC-based identity confirmation for procurement
Macrocyclic ansamycin scaffold — structural integrity context for SAR research

Ansatrienin A3 Structural Specificity


The ansatrienin family exhibits extreme sensitivity to minor structural modifications, rendering generic substitution between analogs scientifically invalid. Ansatrienin A3 possesses a specific (3-methylbutanoyl)-D-alaninate ester side chain at the C-11 position, distinguishing it from the oxidized quinone form Ansatrienin A (CAS 82189-03-5) and the reduced hydroquinone form Ansatrienin B (CAS 82189-04-6) [1][2]. Research on ansatrienin analogs has demonstrated that modifications at specific positions, such as C-25 hydroxylation or C-21 conjugation with N-acetylcysteine, can result in a complete loss of antiproliferative activity compared to unmodified compounds in the same class [3]. Consequently, the use of a different ansamycin or an incorrect isoform of Mycotrienin introduces unacceptable variability into experimental systems, invalidating reproducibility and structure-activity relationship (SAR) studies.

Ansatrienin A3
Analog / Isoform Risk
(3-Methylbutanoyl)-D-alaninate ester side chain at C-11
Ansatrienin A: cyclohexanoyl-alanyl side chain — side-chain mismatch may shift target-binding context and SAR interpretation
Intact non-reduced macrocyclic form
Ansatrienin B: reduced hydroquinone form — redox-state difference may alter biological response profile
Unmodified ansatrienin scaffold with specific side-chain motif
Ansatrienin analogs: C-25 hydroxylation or C-21 conjugation may abolish activity — SAR context may not transfer between analogs

Ansatrienin A3 Differentiation Evidence


TLC Retention QC Metric

Ansatrienin A3 is a minor component of the ansamycin complex produced by S. collinus, distinct from the major components Ansatrienin A and B. Its unique chemical identity is confirmed by a specific retention factor (Rf value) of 0.36 in a silica gel TLC system using chloroform:methanol (9:1, v/v) as the mobile phase [1]. This Rf value serves as a quantitative chromatographic marker that differentiates it from co-occurring ansatrienins, which exhibit different retention behaviors in the same system. This metric is essential for procurement quality assurance and ensuring the correct compound is delivered rather than a misidentified analog.

TLC Identity
Reported
Rf = 0.36
Supports isoform-specific QC verification
Silica gel TLC, CHCl3:MeOH (9:1)
Quality Control Analytical Chemistry Natural Product Isolation

C-13 Hydroxyl Absence vs. Ansatrienin B

Based on 1H-NMR spectroscopic analysis, Ansatrienin A3 is structurally differentiated from Ansatrienin B (Mycotrienin II) by the absence of a hydroxyl group at the C-13 position [1]. This specific structural feature provides a definitive spectroscopic signature for distinguishing these two closely related compounds in NMR analyses. Such data are essential for confirming compound identity in procurement and structural biology studies where precise molecular configuration matters.

C-13 Substitution
Reported
Absence of C-13 hydroxyl group
Supports NMR-based isomer differentiation from Ansatrienin B
1H-NMR (360 MHz) in CDCl3
NMR Spectroscopy Structural Elucidation Isomer Identification

Chemical Identity vs. Ansatrienin A

Ansatrienin A3 has the molecular formula C34H46N2O8 and a molecular weight of 610.74 g/mol . In contrast, Ansatrienin A (CAS 82189-03-5) possesses the molecular formula C36H48N2O8 and a molecular weight of 636.8 g/mol [1]. The difference of two carbon and two hydrogen atoms (C2H2) between these two compounds corresponds to distinct side chain compositions and represents a fundamental chemical identity difference that affects both analytical behavior and biological recognition. This difference is critical for procurement and experimental specification, as the two compounds are not interchangeable.

Molecular Identity
Reported
C34H46N2O8 (610.74) vs. Ansatrienin A C36H48N2O8 (636.8)
Supports procurement specification and method development
Difference of C2H2; MW difference 26.06 g/mol
Chemical Identity Molecular Formula Procurement Specification

Side Chain Motif Differentiation

The side chain of Ansatrienin A3 is composed of a (3-methylbutanoyl)-D-alaninate group, whereas Ansatrienin A contains a cyclohexanoyl-alanyl moiety [1][2]. This side chain distinction (aliphatic branched acyl vs. cyclic acyl) can influence lipophilicity, target binding, and metabolic stability, representing a key structural determinant for SAR studies and procurement decisions. This difference is critical for researchers seeking to explore the biological implications of ansamycin side chain variation.

Side Chain Motif
Reported
(3-Methylbutanoyl)-D-alaninate vs. cyclohexanoyl-alanyl
Supports SAR study compound selection and side-chain-dependent effect analysis
Aliphatic branched acyl vs. cyclic acyl motif
Structure-Activity Relationship SAR Side Chain Analysis

Ansatrienin A3 Research Applications


Biosynthetic Pathway Elucidation

Ansatrienin A3 is a minor component of the ansamycin complex produced by Streptomyces collinus [1]. It is specifically utilized as an authentic reference standard for chromatographic (e.g., TLC Rf = 0.36 in chloroform:methanol 9:1) and spectroscopic (e.g., NMR) identification of this specific isoform in natural product extracts, preventing misidentification with co-occurring ansatrienins [1]. Furthermore, its distinct molecular formula (C34H46N2O8) and side chain composition [(3-methylbutanoyl)-D-alaninate] make it a valuable compound for biosynthetic studies investigating the enzymatic assembly of ansamycin diversity [2][3].

Ansamycin SAR Studies

This compound is essential for SAR studies exploring the biological consequences of specific structural modifications within the ansatrienin family. Ansatrienin A3 features a unique (3-methylbutanoyl)-D-alaninate side chain at C-11, which differentiates it from analogs like Ansatrienin A (cyclohexanoyl-alanyl side chain, C36H48N2O8) and Ansatrienin B (reduced hydroquinone form) [1][2]. By comparing the activity of Ansatrienin A3 with these analogs, researchers can isolate the contribution of this specific side chain motif to target binding, cellular activity, and metabolic stability. Furthermore, research on related ansatrienins demonstrates that modifications at positions like C-25 or C-21 can abolish antiproliferative activity, highlighting the critical importance of using the precise, unmodified A3 compound in SAR experiments to draw valid conclusions [3].

Fermentation QC Analytical Methods

Ansatrienin A3 serves as a critical analytical standard for developing and validating methods to monitor ansamycin production in Streptomyces fermentations. Its established TLC Rf value (0.36 in chloroform:methanol 9:1) and specific NMR signature (absence of C-13 hydroxyl) provide definitive benchmarks for identifying and quantifying this specific minor component in complex biological matrices [1]. This is essential for quality control in natural product discovery programs and for ensuring batch-to-batch consistency in research-grade ansamycin preparations.

Derivatization & Semi-Synthetic Analogs

Ansatrienin A3 can be utilized as a starting material or scaffold for chemical derivatization to generate novel semi-synthetic analogs. Its distinct (3-methylbutanoyl)-D-alaninate side chain offers a unique handle for selective modification, while its core 21-membered macrolactam ring provides a scaffold for exploring structure-activity relationships. Researchers can use Ansatrienin A3 as a substrate for enzymatic or chemical transformations to generate libraries of compounds with potentially enhanced or novel biological activities, leveraging its specific structural features that differentiate it from other ansatrienin isoforms.

Application
Selection Property
Validation Focus
Biosynthetic pathway elucidation
Isoform-specific chromatographic identity
TLC and NMR identity benchmarking
Ansamycin SAR studies
Side-chain motif identity verification
Structural analog comparator review
Fermentation QC analytical methods
Analytical standard identity
QC method specificity review
Derivatization scaffold
Scaffold identity confirmation
Starting material characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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